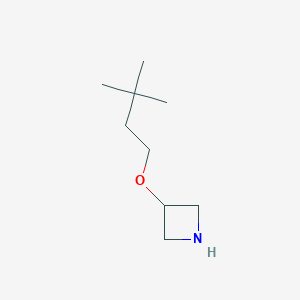
3-(3,3-Dimethylbutoxy)azetidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3,3-Dimethylbutoxy)azetidine:
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of azetidines, including 3-(3,3-Dimethylbutoxy)azetidine, often involves cyclization reactions. This reaction is typically carried out under photochemical conditions, often using visible light to mediate the reaction .
Industrial Production Methods: Industrial production of azetidines can involve various catalytic processes. For instance, photo-induced copper catalysis has been employed to facilitate the synthesis of azetidines via radical cascade cyclization . This method is advantageous due to its efficiency and the ability to produce azetidines on a larger scale.
化学反应分析
Types of Reactions: 3-(3,3-Dimethylbutoxy)azetidine can undergo several types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace a leaving group in the azetidine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), peracids.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Various nucleophiles, depending on the desired substitution pattern.
Major Products: The products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield amine derivatives.
科学研究应用
Chemistry: In chemistry, 3-(3,3-Dimethylbutoxy)azetidine is used as a building block for the synthesis of more complex molecules. Its unique reactivity due to ring strain makes it a valuable intermediate in organic synthesis .
Biology and Medicine: Azetidines, including this compound, are explored for their potential pharmacological properties. They are investigated for use in drug discovery, particularly in the development of new therapeutic agents .
Industry: In the industrial sector, azetidines are used in the production of polymers and other materials. Their ability to undergo polymerization reactions makes them useful in creating specialized materials with unique properties .
作用机制
The mechanism of action of 3-(3,3-Dimethylbutoxy)azetidine involves its interaction with various molecular targets. The ring strain in azetidines facilitates reactions that can lead to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects. The specific pathways and targets depend on the context of its use, whether in medicinal chemistry or material science .
相似化合物的比较
Aziridines: These are three-membered nitrogen-containing heterocycles.
Pyrrolidines: These are five-membered nitrogen-containing heterocycles.
Uniqueness: 3-(3,3-Dimethylbutoxy)azetidine is unique due to its specific substitution pattern, which imparts distinct reactivity and stability characteristics. Compared to aziridines, it is less strained and more stable, making it easier to handle in various reactions. Compared to pyrrolidines, it retains enough ring strain to be reactive but is more stable than aziridines .
属性
分子式 |
C9H19NO |
|---|---|
分子量 |
157.25 g/mol |
IUPAC 名称 |
3-(3,3-dimethylbutoxy)azetidine |
InChI |
InChI=1S/C9H19NO/c1-9(2,3)4-5-11-8-6-10-7-8/h8,10H,4-7H2,1-3H3 |
InChI 键 |
MNMRPPXFZFQAPZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)CCOC1CNC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







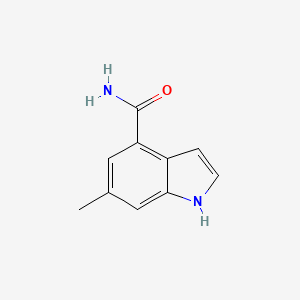
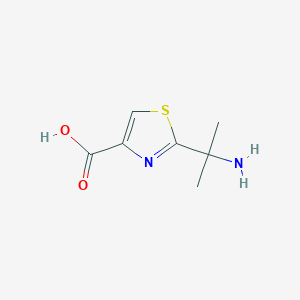


![[5-(Difluoromethyl)pyrimidin-2-yl]methanamine](/img/structure/B13060409.png)
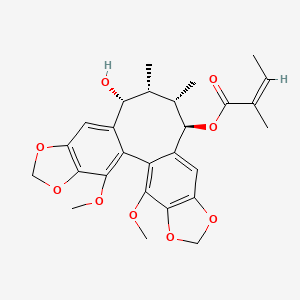
![ethyl N-[(Z)-2-acetyl-3-(4-methoxyanilino)-2-propenoyl]carbamate](/img/structure/B13060428.png)
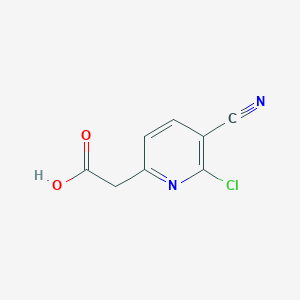
![4-Bromo-7-chlorothieno[2,3-c]pyridine-2-carboxamide](/img/structure/B13060443.png)
